molecular formula C10H17N · HCl B1163576 CMP (hydrochloride)

CMP (hydrochloride)

カタログ番号 B1163576
分子量: 187.7
InChIキー: RYSRUDSPAWBEGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CMP, more formally known as 1-(1’,4’-cyclohexadienyl)-2-methyl aminopropane, is a major byproduct generated in the synthesis of methamphetamine from ephedrine or pseudoephedrine in the presence of ammonia and excess lithium. This product is intended for forensic and research purposes.

科学的研究の応用

Chemical Mechanical Planarization (CMP) in Integrated Circuit Manufacturing

Chemical Mechanical Planarization (CMP) technology has evolved significantly, especially as the feature size of integrated circuit elements has decreased to below 7 nm. The CMP process involves intricate chemical and mechanical phenomena, including contact mechanics, lubrication models, and various chemical reactions. These phenomena occur between the slurry components and the films being polished during the planarization process. This process is critical in achieving the desired surface smoothness and uniformity required for advanced semiconductor devices. The review highlights the importance of understanding the fundamental science behind CMP and discusses new strategies and concepts for next-generation CMP slurries. It also outlines the challenges and future research directions related to the chemical and mechanical processes and slurry chemistry involved in CMP (Seo, 2020).

Slurry Components in Metal CMP Process

The role of slurry components in the metal CMP process is another critical area of research. The metal CMP slurry significantly influences the CMP performance and quality, particularly for next-generation devices. The slurry affects the removal rate, uniformity, defects, and selectivity between the metal and the barrier layer. The material removal mechanism of metal CMP is primarily determined by the chemical reaction due to chemical solutions, compared to the mechanical action due to the abrasiveness of the slurry. The review emphasizes the necessity of chemical knowledge of slurry for achieving desired results in CMP and focuses on the role and effectiveness of each chemical solution by considering their electrochemical characteristics. This understanding is crucial for the development of new slurry for next-generation metal CMP (Lee, Lee, & Jeong, 2016).

CMP Fill Synthesis

CMP fill synthesis is an area of research focusing on both problem formulations and solution approaches. It reviews the CMP as the planarization technique of choice for multilevel very large-scale integration metallization processes. The paper discusses density-analysis methods and density-control objectives used in today's fill-synthesis algorithms. It also introduces the concept of design-driven fill synthesis, which seeks to optimize CMP fill with respect to objectives beyond mere density uniformity, such as minimizing the impact of CMP fill on design performance and parametric yield while satisfying the density criteria motivated by manufacturing models. The paper concludes with a discussion on the integration of CMP fill synthesis within future design and manufacturing flows (Kahng & Samadi, 2008).

特性

製品名

CMP (hydrochloride)

分子式

C10H17N · HCl

分子量

187.7

InChI

InChI=1S/C10H17N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-4,7,9,11H,5-6,8H2,1-2H3;1H

InChIキー

RYSRUDSPAWBEGA-UHFFFAOYSA-N

SMILES

CC(NC)CC1=CCC=CC1.Cl

同義語

1-(1’,4’-cyclohexadienyl)-2-methyl Aminopropane

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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